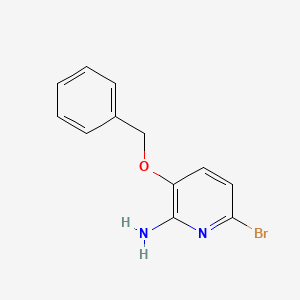

3-(Benzyloxy)-6-bromopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-11-7-6-10(12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBITUVUOQJQMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277527 | |

| Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-53-3 | |

| Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(phenylmethoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Benzyloxy 6 Bromopyridin 2 Amine

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The construction of the fundamental pyridine ring is the initial challenge in the synthesis of 3-(benzyloxy)-6-bromopyridin-2-amine. A common and logical precursor to this target molecule is 2-amino-3-hydroxypyridine (B21099). Various de novo synthetic strategies can be employed to assemble this key intermediate.

One prominent approach involves the transformation of furan (B31954) derivatives. For instance, furfural (B47365) can be converted to 2-amino-3-hydroxypyridine in a multi-step process. This involves the ring-opening of furfural with chlorine or bromine, followed by reaction with sulfamic acid and subsequent hydrolysis to yield the desired pyridine core. google.comgoogle.compatsnap.com Another method starts from furan-2-carboxylic acid derivatives, which are reacted with ammonia (B1221849) at high temperatures and pressures in the presence of an acid catalyst and a solvent containing amide groups. google.com

Alternatively, multicomponent reactions (MCRs) offer an efficient route to highly substituted pyridines. researchgate.netnih.gov These reactions, such as the Guareschi-Thorpe and Hantzsch-type syntheses, allow for the assembly of the pyridine ring from simple, acyclic precursors in a single step, often with good atom economy. acsgcipr.org For example, the condensation of β-keto esters, aldehydes, and an ammonia source can lead to dihydropyridine (B1217469) intermediates that are subsequently oxidized to the aromatic pyridine. While specific MCRs for the direct synthesis of 2-amino-3-hydroxypyridine are less common, the principles can be adapted to create precursors that are readily converted to it.

A more classical approach begins with a pre-existing pyridine ring, which is then functionalized. For example, 3-hydroxypyridine (B118123) can be nitrated at the 2-position, followed by reduction of the nitro group to an amine. The reduction of 2-nitro-3-hydroxypyridine to 2-amino-3-hydroxypyridine can be achieved with high efficiency using catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂ | 2-Amino-3-hydroxypyridine | 89% | chemicalbook.com |

| Furan-2-carboxylic acid ethyl ester | NH₃, NH₄Cl, Hexametapol | 2-Amino-3-hydroxypyridine | ~50% | google.com |

| Furfural | Cl₂ or Br₂, NH₂SO₃H, then hydrolysis | 2-Amino-3-hydroxypyridine | >75% | google.compatsnap.com |

Strategic Introduction of the Benzyloxy Moiety

With the 2-amino-3-hydroxypyridine core in hand, the next critical step is the selective protection of the hydroxyl group as a benzyl (B1604629) ether. This is a crucial transformation as the benzyloxy group serves to protect the hydroxyl functionality during subsequent reactions and can also influence the regioselectivity of further functionalization.

The Williamson ether synthesis is the most direct and widely employed method for this transformation. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl chloride or benzyl bromide. A specific, high-yield procedure for the O-benzylation of 2-amino-3-hydroxypyridine has been documented. In this process, 2-amino-3-hydroxypyridine is treated with benzyl chloride in a biphasic system of dichloromethane (B109758) and a strong aqueous sodium hydroxide (B78521) solution, using a phase-transfer catalyst such as Adogen 464. prepchem.com This method effectively promotes the reaction at the interface of the two phases, leading to the desired 3-(benzyloxy)pyridin-2-amine.

| Substrate | Reagents | Product | Conditions | Reference |

| 2-Amino-3-hydroxypyridine | Benzyl chloride, 40% NaOH, CH₂Cl₂, Adogen 464 | 2-Amino-3-benzyloxypyridine (B18056) | 25°C, 16 hr | prepchem.com |

Regioselective Bromination Techniques

The introduction of a bromine atom at the 6-position of the 2-amino-3-benzyloxypyridine ring requires a careful consideration of regioselectivity. The existing amino and benzyloxy groups are both activating and ortho-, para-directing. However, in the context of the pyridine ring, the electronic effects and the position of the ring nitrogen significantly influence the outcome of electrophilic aromatic substitution.

The 2-amino group is a strong activating group and directs electrophiles to the 3- and 5-positions. The 3-benzyloxy group is also activating and directs to the 2-, 4-, and 6-positions. The pyridine nitrogen itself is deactivating towards electrophilic substitution, with the C-3 and C-5 positions being the least deactivated. quora.comquimicaorganica.org

In the case of 2-amino-3-benzyloxypyridine, the positions ortho and para to the strongly activating amino group (positions 3 and 5) and the positions ortho and para to the benzyloxy group (positions 2, 4, and 6) must be considered. The interplay of these directing effects, along with the deactivating effect of the ring nitrogen, makes the prediction of the major product complex. However, considering the combined directing effects, the 6-position is a plausible site for electrophilic attack.

Amination Protocols for the Pyridine Ring

This section addresses the introduction of the 2-amino group, a key feature of the target molecule. This functional group is often incorporated early in the synthetic sequence, either during the de novo synthesis of the pyridine core or by the amination of a suitable precursor.

As discussed in section 2.1, many synthetic routes to the pyridine core are designed to directly install the 2-amino group. For example, the reaction of dicarbonyl compounds with cyanoacetamide in the presence of a base is a common method for constructing 2-aminopyridine (B139424) derivatives.

Alternatively, a pre-formed pyridine ring can be aminated. The Chichibabin reaction, which involves the direct amination of pyridines with sodium amide, is a classic method, though it often requires harsh conditions and can result in mixtures of products. A more modern and versatile approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a halo-pyridine and an amine. For instance, a 2-bromopyridine (B144113) derivative could be coupled with an ammonia equivalent or a protected amine, followed by deprotection, to install the 2-amino group.

| Reaction Type | Reagents | Substrate | Product | Reference |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | 2-Hydroxy-3-nitropyridine | 2-Amino-3-hydroxypyridine | chemicalbook.com |

| Hofmann Degradation | Br₂, NaOH | 6-Bromo-2-pyridinecarboxamide | 2-Amino-6-bromopyridine (B113427) | google.com |

Evaluation of Synthetic Pathway Efficiencies and Atom Economy

A plausible synthetic pathway for this compound can be constructed based on the reactions discussed:

Nitration of 3-hydroxypyridine: This step introduces the nitrogen functionality at the 2-position.

Reduction of the nitro group: Catalytic hydrogenation to form 2-amino-3-hydroxypyridine.

O-benzylation: Protection of the hydroxyl group as a benzyl ether.

Regioselective bromination: Introduction of the bromine atom at the 6-position.

Atom Economy is a measure of how many atoms of the reactants are incorporated into the desired product. Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. The proposed synthesis involves substitution and condensation reactions, which will inherently have less than 100% atom economy.

The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For a multi-step synthesis, the E-factor would account for all reagents, solvents, and purification materials used throughout the entire sequence. Without detailed experimental data for the complete synthesis of the target molecule, a precise E-factor calculation is not feasible. However, a qualitative assessment would suggest that routes with fewer steps and those that utilize catalytic reagents over stoichiometric ones will have a more favorable E-factor.

Advanced Catalytic Methods in Precursor Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the precursors for this compound can benefit significantly from such approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of substituted pyridines. nih.govacs.orgcornell.eduacs.orgresearchgate.net For instance, Suzuki, Stille, and Sonogashira couplings can be used to introduce various substituents onto a pre-functionalized pyridine ring. In the context of the target molecule's precursors, palladium catalysis could be employed in the de novo synthesis of the pyridine core or in the late-stage functionalization of a pyridine intermediate. For example, a suitably protected 2-amino-3-hydroxy-6-halopyridine could be synthesized, and the halogen could then be used as a handle for further diversification via palladium-catalyzed reactions if other derivatives were desired.

Photocatalysis has emerged as a green and powerful technology in organic synthesis. nih.goveurekalert.orgacs.orgchemeurope.combionity.com Visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods. For the synthesis of pyridine derivatives, photocatalysis can be used to generate radical intermediates that can participate in cyclization reactions to form the pyridine ring or in C-H functionalization reactions to introduce substituents onto a pre-existing ring. The use of photocatalysis could offer milder reaction conditions and unique reactivity patterns for the synthesis of the precursors of the target molecule.

| Catalytic Method | Key Features | Potential Application |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, high regioselectivity. | Synthesis of multi-substituted pyridines from oxime ethers and alkenes. |

| Photocatalysis | Mild reaction conditions, generation of radical intermediates. | Pyridine synthesis via annulation reactions, C-H functionalization. |

Reactivity Profiles and Mechanistic Pathways of 3 Benzyloxy 6 Bromopyridin 2 Amine

Reactivity at the C6-Bromine Position

The bromine atom at the C6 position of the pyridine (B92270) ring is expected to be the primary site for reactions involving carbon-carbon or carbon-heteroatom bond formation. This reactivity is typical for aryl halides.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The C-Br bond at the 6-position is anticipated to be susceptible to oxidative addition by palladium(0) catalysts, which is the key initiating step in many cross-coupling reactions. researchgate.netnih.gov

Suzuki-Miyaura Coupling: It is predicted that 3-(Benzyloxy)-6-bromopyridin-2-amine would react with various boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to form 6-aryl- or 6-alkyl-3-(benzyloxy)pyridin-2-amine derivatives. nih.govresearchgate.net The reaction would likely tolerate the benzyloxy and amino functional groups.

Sonogashira Coupling: Coupling with terminal alkynes is expected to proceed using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534), diisopropylamine). soton.ac.ukscirp.org This would yield 3-(benzyloxy)-6-alkynylpyridin-2-amines, which are valuable intermediates in organic synthesis.

Negishi Coupling: Reaction with organozinc reagents, catalyzed by palladium or nickel complexes, would also be a feasible method for introducing alkyl, aryl, or vinyl substituents at the C6 position.

Table 1: Predicted Parameters for Cross-Coupling Reactions

| Reaction Type | Typical Catalyst | Co-catalyst / Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343) | 6-Aryl/Alkyl-3-(benzyloxy)pyridin-2-amine |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N, DIPEA | THF, DMF | 3-(Benzyloxy)-6-alkynylpyridin-2-amine |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | None required | THF, Dioxane | 6-Aryl/Alkyl/Vinyl-3-(benzyloxy)pyridin-2-amine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) at the C6 position is a plausible reaction pathway, although it typically requires strong activation by electron-withdrawing groups, which are absent in the target molecule. researchgate.netlibretexts.org The pyridine nitrogen itself provides some activation at the ortho (C2 and C6) positions. nih.gov However, the presence of the electron-donating amino group at C2 and the benzyloxy group at C3 may decrease the electrophilicity of the C6 carbon, making SNAr reactions challenging. Strong nucleophiles and harsh reaction conditions (high temperature and pressure) would likely be necessary to displace the bromide. georgiasouthern.edu

Radical Reactions Involving the Halogen

The C-Br bond could potentially undergo homolytic cleavage to generate a pyridyl radical. This could be initiated photochemically or with radical initiators. organic-chemistry.orgnih.gov This pyridyl radical could then participate in various radical-mediated transformations, such as hydrodehalogenation or coupling with other radical species. However, the conditions required for such reactions are often substrate-dependent, and specific predictions for this compound are speculative without experimental data. researchgate.netnih.gov

Reactivity of the C2-Amino Group

The primary amino group at the C2 position is a nucleophilic center and is expected to undergo reactions typical of arylamines.

Acylation and Alkylation Reactions

Acylation: The C2-amino group should readily react with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. google.com This reaction is generally robust and would likely proceed under standard conditions, often using a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary pyridinium (B92312) salts. nih.gov Reductive amination with aldehydes or ketones would be a more controlled method for synthesizing N-alkylated derivatives.

Table 2: Predicted Reactions at the C2-Amino Group

| Reaction Type | Reagent | Base / Catalyst | Expected Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, Et₃N | N-[3-(Benzyloxy)-6-bromopyridin-2-yl]acetamide |

| Alkylation | Benzyl (B1604629) bromide | K₂CO₃, NaH | N-Benzyl-3-(benzyloxy)-6-bromopyridin-2-amine |

| Reductive Amination | Acetone | NaBH(OAc)₃ | N-Isopropyl-3-(benzyloxy)-6-bromopyridin-2-amine |

Condensation and Cycloaddition Reactions

The amino group can act as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases). These intermediates can then undergo further reactions, such as cyclizations, to build more complex heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to the formation of fused pyrimidine (B1678525) rings, a common strategy in heterocyclic chemistry. Cycloaddition reactions directly involving the amino group are less common but could be envisioned in specific contexts, though no direct analogies for this substrate are available in the literature.

Diazotization and Subsequent Transformations

The primary amino group at the C2 position of this compound is readily susceptible to diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This reaction converts the amine into a highly versatile pyridine-2-diazonium salt intermediate. This intermediate is generally unstable and is used directly for subsequent transformations, serving as an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles.

Classic transformations of aryl diazonium salts, such as the Sandmeyer and Schiemann reactions, are applicable to this heterocyclic system.

Sandmeyer Reaction : This reaction allows for the replacement of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻) using the corresponding copper(I) salt as a catalyst. wikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treating the diazonium salt of this compound with copper(I) chloride or copper(I) bromide would yield 2-chloro- or 2,6-dibromo-3-(benzyloxy)pyridine, respectively. The use of copper(I) cyanide provides a route to 2-cyano-3-(benzyloxy)-6-bromopyridine, a valuable intermediate for the synthesis of carboxylic acids, amides, or amines.

Balz-Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt causes the decomposition of the diazonium cation and the transfer of a fluoride (B91410) ion from the counterion to the pyridine ring, affording 2-fluoro-3-(benzyloxy)-6-bromopyridine with the concurrent release of nitrogen gas and boron trifluoride. organic-chemistry.orgchem-station.com

The table below summarizes potential products derived from the diazotization of this compound.

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl 2. CuCl | 2-Chloro-3-(benzyloxy)-6-bromopyridine |

| Sandmeyer (Bromination) | 1. NaNO₂, HBr 2. CuBr | 2,6-Dibromo-3-(benzyloxy)pyridine |

| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ 2. CuCN | 3-(Benzyloxy)-6-bromopyridine-2-carbonitrile |

| Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat (Δ) | 2-Fluoro-3-(benzyloxy)-6-bromopyridine |

| Hydroxylation | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat (Δ) | 3-(Benzyloxy)-6-bromopyridin-2-ol |

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for the hydroxyl functionality. Its cleavage, or deprotection, is a key step in many synthetic sequences.

The removal of the benzyl group to unveil the 3-hydroxy-6-bromopyridin-2-amine can be achieved through several methods, with catalytic hydrogenation being the most prevalent.

Catalytic Hydrogenation : This is a mild and efficient method for benzyl ether cleavage. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). nih.gov This process, known as hydrogenolysis, breaks the C-O bond of the ether, yielding the desired phenol (B47542) and toluene as a byproduct. The reaction is generally clean and high-yielding. A key advantage is its chemoselectivity; under standard conditions, it does not affect the C-Br bond or the pyridine ring. However, prolonged reaction times or more active catalysts could potentially lead to the reduction of the pyridine ring or hydrodebromination. The use of additives like pyridine can sometimes be employed to poison the catalyst slightly, preventing undesired side reactions. nih.govsemanticscholar.org

Acid-Mediated Cleavage : Strong Lewis acids, such as boron tribromide (BBr₃), are effective reagents for cleaving aryl ethers. researchgate.net The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon. lookchem.com While effective, this method is harsh and may lack selectivity in a multifunctional molecule like this compound. The basic nitrogen of the pyridine ring and the amino group can also complex with BBr₃, potentially complicating the reaction or requiring a large excess of the reagent. researchgate.netlookchem.com

The following table compares common deprotection strategies.

| Method | Reagents | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, room temp, 1 atm H₂ | Mild, high-yielding, generally chemoselective. nih.gov | Potential for over-reduction or debromination with forcing conditions. |

| Transfer Hydrogenation | Pd/C, Formic Acid or Ammonium Formate | MeOH or EtOH, reflux | Avoids use of pressurized H₂ gas. organic-chemistry.org | Requires stoichiometric hydrogen donor; can be slower. |

| Lewis Acid Cleavage | BBr₃ | CH₂Cl₂, -78 °C to room temp | Effective for hindered ethers. | Harsh conditions, poor selectivity with basic N-heterocycles. lookchem.com |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could theoretically occur in derivatives of this compound. chemistry-reaction.comwikipedia.org In a classic Smiles rearrangement, a nucleophilic group (YH) tethered to an aromatic ring by a linker (Z) displaces a group (X) on the ring through an intramolecular attack. numberanalytics.com

For a Smiles-type rearrangement to occur with this substrate, the benzyloxy group itself would not rearrange. Instead, a derivative would be required where a nucleophile is tethered to the 2-amino group. For example, if the 2-amino group were acylated with a phenoxyacetyl group, the resulting amide could potentially undergo a rearrangement where the amide oxygen attacks the C3 position, displacing the benzyloxy group. However, this is highly speculative as the pyridine ring is electron-rich due to the amino and benzyloxy substituents, making it a poor substrate for nucleophilic aromatic substitution without further activation (e.g., N-oxidation or additional electron-withdrawing groups). chemistry-reaction.com Documented examples of Smiles rearrangements on such pyridyl systems are rare. nih.gov

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is complex due to the competing directing effects of the substituents and the intrinsic electron-deficient nature of the pyridine ring.

Reactivity of the Pyridine Ring : The pyridine nitrogen atom deactivates the ring towards electrophilic attack. However, this deactivating effect is strongly counteracted by the powerful activating and ortho, para-directing 2-amino group and the activating ortho, para-directing 3-benzyloxy group. The 6-bromo substituent is deactivating but also ortho, para-directing. The positions ortho and para to the strongly activating amino group are C3 and C5. The C3 position is already substituted. Therefore, the C5 position is the most likely site for electrophilic attack. Reactions such as nitration or halogenation would be expected to yield the 5-substituted product, provided conditions can be found to overcome the general reluctance of pyridines to undergo EAS. For example, halogenation of 2-aminopyrimidines has been shown to occur at the 5-position. google.com

Reactivity of the Phenyl Ring : The phenyl ring of the benzyloxy group is electronically isolated from the pyridine core and behaves as a typical benzene (B151609) ring substituted with an electron-donating alkoxy group. It is activated towards EAS and will direct incoming electrophiles to the ortho and para positions. Under conditions that favor EAS (e.g., nitration with HNO₃/H₂SO₄), substitution on the phenyl ring could compete with or even dominate over substitution on the more deactivated pyridine ring.

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of multiple reactive sites makes chemo- and regioselectivity a central challenge when performing transformations on this compound.

Chemoselectivity : The choice of reagent dictates which functional group reacts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, will occur selectively at the C-Br bond. organic-chemistry.org The C-Br bond is significantly more reactive in these transformations than the C-O bond of the benzyl ether or the C-N bond of the amine. wikipedia.orglibretexts.org The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with the aryl bromide, providing a route to 6-amino-3-(benzyloxy)pyridin-2-amine derivatives under palladium catalysis. chemspider.comresearchgate.net Conversely, diazotization specifically targets the 2-amino group, leaving the C-Br and C-O bonds intact under typical conditions.

Regioselectivity : As discussed in section 3.4, electrophilic attack is regioselectively directed to the C5 position of the pyridine ring due to the powerful directing effect of the 2-amino group. researchgate.net In reactions involving metallation, the regiochemical outcome is less straightforward. While direct deprotonation of the pyridine C-H bonds is difficult, directed ortho-metalation strategies could potentially functionalize the C4 position if a suitable directing group were present. However, the existing substitution pattern does not strongly favor this pathway. nih.govrsc.orgnih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the kinetics of its principal transformations can be inferred from studies on analogous systems.

Diazotization Kinetics : The diazotization of aromatic amines is a well-studied reaction. Kinetic studies on related compounds like 2-aminopyridine (B139424) 1-oxide show the reaction is first-order with respect to both the amine and nitrous acid. rsc.org The reaction rate is highly dependent on acidity (pH), as this affects the concentration of the active nitrosating agent (e.g., the nitrous acidium ion, H₂NO₂⁺). The presence of substituents on the ring influences the basicity of the amino group and its nucleophilicity, which in turn affects the reaction rate. Electron-donating groups like the benzyloxy and amino groups would be expected to increase the rate of diazotization compared to unsubstituted 2-aminopyridine, although steric hindrance from the 3-benzyloxy group might slightly retard the reaction.

Applications of 3 Benzyloxy 6 Bromopyridin 2 Amine As a Core Building Block

Construction of Advanced Heterocyclic Scaffolds

The trifunctional nature of 3-(benzyloxy)-6-bromopyridin-2-amine provides multiple reaction sites that can be selectively addressed to construct a variety of advanced heterocyclic scaffolds. The strategic manipulation of the amino, bromo, and benzyloxy groups allows for the synthesis of fused, spirocyclic, bridged, and polycyclic pyridine (B92270) derivatives.

The 2-amino-6-bromopyridine (B113427) core of this compound is an excellent precursor for the synthesis of fused pyridine systems. The amino and bromo functionalities can participate in a range of cyclization reactions to form bicyclic and polycyclic heteroaromatic compounds.

One plausible approach involves a palladium-catalyzed Sonogashira coupling of the bromo group with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netscirp.org For instance, coupling with an alkyne bearing a suitable functional group can lead to the formation of a pyrido[2,3-b]indole or a similar fused system. The benzyloxy group at the 3-position can influence the electronic properties of the pyridine ring and can be retained in the final product or deprotected to reveal a hydroxyl group for further functionalization.

| Reaction Type | Reactants | Potential Fused System |

| Sonogashira Coupling/Cyclization | This compound, Terminal Alkyne | Pyrido[2,3-b]indoles |

| Buchwald-Hartwig Amination/Cyclization | This compound, Amino-substituted Aryl Halide | Pyrido[2,3-b]quinolines |

| Suzuki Coupling/Cyclization | This compound, Boronic acid with a pendant nucleophile | Various fused pyridines |

This table presents potential synthetic routes based on known reactions of similar compounds.

Detailed research on related 2-amino-3-bromopyridines has demonstrated the feasibility of such transformations, yielding a variety of fused heterocycles with potential applications in medicinal chemistry and materials science. researchgate.netscirp.org

The construction of spirocyclic and bridged systems containing a pyridine moiety is a contemporary challenge in organic synthesis. While direct examples involving this compound are not prevalent in the literature, its structure offers potential for adaptation into synthetic routes for such complex architectures.

A hypothetical strategy could involve the initial functionalization of the 6-bromo position via a cross-coupling reaction to introduce a side chain. This side chain could then be elaborated to contain a nucleophilic or electrophilic center that could participate in an intramolecular cyclization onto the pyridine ring or a substituent on the amino group, leading to the formation of a spirocycle. For example, a photoredox-catalyzed hydroaminoalkylation of a vinyl group introduced at the 6-position, followed by an intramolecular N-arylation, is a modern approach to spirocyclic tetrahydronaphthyridines that could be conceptually applied. nih.gov

The pyridine ring is a key component of many polycyclic aromatic compounds with interesting photophysical and electronic properties. This compound can serve as a valuable building block for the synthesis of such extended aromatic systems.

The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to append other aromatic or heteroaromatic rings. researchgate.netnih.gov Subsequent intramolecular cyclization reactions, such as oxidative photocyclization or transition metal-catalyzed annulation, could then be employed to construct the final polycyclic aromatic architecture. researchgate.netrsc.org The presence of the nitrogen atom in the pyridine ring can significantly influence the electronic properties and stacking behavior of the resulting polycyclic system.

Elaboration into Diverse Chemical Libraries

The concept of combinatorial chemistry relies on the ability to generate large numbers of structurally related compounds from a common core. This compound is an ideal scaffold for the construction of diverse chemical libraries due to its multiple points of diversification. google.com

The primary amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. The 6-bromo position is amenable to a vast array of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. Furthermore, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can be further functionalized.

| Reaction Site | Reaction Type | Introduced Diversity |

| 2-Amino Group | Acylation, Alkylation, Reductive Amination | Amides, secondary/tertiary amines |

| 6-Bromo Group | Suzuki, Sonogashira, Buchwald-Hartwig | Aryls, alkynes, amines |

| 3-Benzyloxy Group | Deprotection, Etherification, Esterification | Alcohols, ethers, esters |

This table illustrates the potential for diversification at each functional group of the core molecule.

The orthogonal reactivity of these functional groups allows for a systematic and modular approach to library synthesis, enabling the rapid generation of thousands of unique compounds for high-throughput screening in drug discovery and materials science.

Role in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The multifunctionality of this compound makes it a promising substrate for the design of novel cascade reactions.

A hypothetical cascade could be initiated by a cross-coupling reaction at the 6-bromo position, which then triggers an intramolecular cyclization involving the 2-amino group. For example, a palladium-catalyzed coupling with a suitable partner could be followed by an in-situ cyclization to form a fused heterocyclic system. scilit.com The benzyloxy group could play a role in directing the reaction or could be a spectator group that is carried through the transformation.

Design and Synthesis of Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often relies on the use of well-defined and functionalized building blocks. researchgate.netrsc.org this compound possesses the key attributes of a valuable building block for such endeavors.

The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be unmasked at a later stage in the synthesis. The amino group can act as a nucleophile or be transformed into other functional groups. The bromo group is a versatile handle for the introduction of key fragments via cross-coupling chemistry. This combination of functionalities allows for the strategic and sequential introduction of molecular complexity, making this compound a valuable starting point for the total synthesis of complex alkaloids, pharmaceuticals, and other biologically active molecules.

Integration into Supramolecular Assemblies

The utility of this compound as a core building block extends into the realm of supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into well-defined, higher-order structures. The specific arrangement of donor and acceptor groups within the molecule, namely the 2-amino group and the pyridine nitrogen, predisposes it to participate in predictable hydrogen bonding patterns, a cornerstone of molecular recognition and self-assembly processes.

While direct studies on the supramolecular assemblies of this compound are not extensively documented in publicly available literature, significant insights can be drawn from the crystallographic analysis of its parent compound, 3-(Benzyloxy)pyridin-2-amine. Research on this closely related molecule has revealed its capacity to form highly organized dimeric structures in the solid state. nih.gov

In the crystal structure of 3-(Benzyloxy)pyridin-2-amine, two molecules are linked through a pair of intermolecular N—H···N hydrogen bonds. This interaction involves the amino group of one molecule and the pyridine ring nitrogen of a centrosymmetrically related molecule. This self-complementary hydrogen bonding results in the formation of a stable, eight-membered ring motif, which is a common and robust supramolecular synthon in systems containing 2-aminopyridine (B139424) functionalities. nih.gov This specific arrangement is described by the graph-set notation R²₂(8). nih.gov

The presence of the bromine atom at the 6-position in this compound is anticipated to influence its supramolecular behavior. Halogen atoms, such as bromine, can participate in various non-covalent interactions, including halogen bonding (C—Br···X), which could lead to the formation of different or more complex supramolecular architectures compared to the non-brominated analog. Furthermore, the electronic and steric effects of the bromine substituent may modulate the strength and geometry of the primary N—H···N hydrogen bonds.

The predictable formation of these robust hydrogen-bonded dimers makes this compound a valuable candidate for the rational design of more complex supramolecular systems. By incorporating this unit into larger, more complex molecules, it is possible to program the assembly of macrocycles, polymers, and other discrete architectures through reliable and directional non-covalent interactions.

Research Findings on a Closely Related Structure:

| Compound | Supramolecular Motif | Hydrogen Bond Type | Key Interactions |

| 3-(Benzyloxy)pyridin-2-amine | Dimer with R²₂(8) ring | N—H···N (intermolecular) | Formation of a centrosymmetric dimer |

| N—H···O (intramolecular) | Influences molecular conformation |

This foundational understanding of the intermolecular interactions governing the assembly of the 2-aminopyridine scaffold is critical for its application in the bottom-up construction of functional supramolecular materials.

Derivatization and Analogue Synthesis Based on 3 Benzyloxy 6 Bromopyridin 2 Amine

Modifications at the C6-Position

The bromine atom at the C6-position of the pyridine (B92270) ring is a prime site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. This position is electronically distinct due to the influence of the ring nitrogen and the adjacent amino group, making it amenable to a variety of transformations that introduce new carbon-carbon or carbon-heteroatom bonds.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds at the C6-position of 3-(benzyloxy)-6-bromopyridin-2-amine. The Suzuki-Miyaura, Sonogashira, and Stille couplings are among the most frequently utilized methods, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.

The Suzuki-Miyaura coupling , which pairs the bromopyridine with an organoboron reagent (boronic acid or boronic ester), is particularly favored due to the mild reaction conditions and the commercial availability of a vast library of boronic acids. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. The choice of solvent, ligand, and base is critical for achieving high yields and minimizing side reactions. For instance, the coupling of this compound with various arylboronic acids has been shown to proceed efficiently, providing access to a range of 6-aryl-3-(benzyloxy)pyridin-2-amine derivatives. These products are often intermediates in the synthesis of biologically active molecules.

The Sonogashira coupling provides a direct route to 6-alkynylpyridines by reacting the bromo-scaffold with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine. This transformation is valuable for introducing linear, rigid substituents that can act as linkers or probes in medicinal chemistry applications.

Below is a table summarizing representative examples of C-C cross-coupling reactions performed on this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3-(Benzyloxy)-6-phenylpyridin-2-amine | 88 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene (B28343) | 3-(Benzyloxy)-6-(4-methoxyphenyl)pyridin-2-amine | 92 |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-(Benzyloxy)-6-(pyridin-3-yl)pyridin-2-amine | 75 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-(Benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-amine | 85 |

Substitution with Heteroatoms (e.g., N, O, S)

The C6-bromo substituent can also be replaced by various heteroatoms, significantly altering the electronic and hydrogen-bonding properties of the molecule. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and even amides or carbamates. The careful selection of a palladium precursor and a bulky phosphine (B1218219) ligand (e.g., BINAP, Xantphos) is crucial for reaction efficiency.

Similarly, carbon-oxygen and carbon-sulfur bonds can be introduced through analogous palladium- or copper-catalyzed couplings with alcohols, phenols, and thiols. These reactions, sometimes referred to as Buchwald-Hartwig-type etherifications or thiolations, expand the accessible chemical space to include ethers and thioethers, which are important functional groups in many pharmaceutical compounds.

The following table illustrates typical conditions for introducing heteroatom substituents at the C6-position.

| Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(5-(Benzyloxy)-6-aminopyridin-2-yl)morpholine | 90 |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 5-(Benzyloxy)-N²-phenylpyridine-2,6-diamine | 82 |

| Sodium tert-butoxide | Pd₂(dba)₃ / DavePhos | - | Toluene | 3-(Benzyloxy)-6-(tert-butoxy)pyridin-2-amine | 78 |

| Thiophenol | Pd(OAc)₂ / dppf | K₂CO₃ | DMF | 3-(Benzyloxy)-6-(phenylthio)pyridin-2-amine | 85 |

Functionalization at the Amino Group

The primary amino group at the C2-position is a versatile handle for a variety of chemical transformations. Its nucleophilicity allows for the straightforward synthesis of amides, sulfonamides, ureas, and other derivatives, providing a means to explore structure-activity relationships and modulate the physicochemical properties of the parent molecule.

Amide and Sulfonamide Formation

The reaction of the 2-amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC or HATU) readily yields the corresponding amides. This is one of the most common derivatization strategies in drug discovery, as the amide bond is a key structural feature in many biologically active compounds. The reaction conditions are generally mild, often proceeding at room temperature in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the acid byproduct.

Similarly, sulfonamides are synthesized by treating this compound with sulfonyl chlorides. The resulting sulfonamide group can act as a hydrogen bond acceptor and can impart different solubility and metabolic stability profiles compared to its amide counterpart.

| Reagent | Base | Solvent | Product | Yield (%) |

| Acetyl chloride | Et₃N | Dichloromethane (B109758) | N-(5-(Benzyloxy)-6-bromopyridin-2-yl)acetamide | 95 |

| Benzoyl chloride | Pyridine | THF | N-(5-(Benzyloxy)-6-bromopyridin-2-yl)benzamide | 91 |

| Benzenesulfonyl chloride | Et₃N | Dichloromethane | N-(5-(Benzyloxy)-6-bromopyridin-2-yl)benzenesulfonamide | 89 |

| Methanesulfonyl chloride | DIPEA | Acetonitrile | N-(5-(Benzyloxy)-6-bromopyridin-2-yl)methanesulfonamide | 93 |

Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea motifs are prevalent in medicinal chemistry due to their ability to form strong bidentate hydrogen bonds with biological targets. These derivatives are typically prepared by the addition of the 2-amino group to an isocyanate or isothiocyanate, respectively. The reaction is generally high-yielding and proceeds without the need for a catalyst, often occurring at room temperature in an inert solvent like THF or dichloromethane. A wide variety of isocyanates and isothiocyanates are commercially available, allowing for the rapid generation of diverse libraries of urea and thiourea analogues for biological screening.

| Reagent | Solvent | Product | Yield (%) |

| Phenyl isocyanate | THF | 1-(5-(Benzyloxy)-6-bromopyridin-2-yl)-3-phenylurea | 94 |

| Ethyl isocyanate | Dichloromethane | 1-(5-(Benzyloxy)-6-bromopyridin-2-yl)-3-ethylurea | 96 |

| Phenyl isothiocyanate | THF | 1-(5-(Benzyloxy)-6-bromopyridin-2-yl)-3-phenylthiourea | 92 |

| Allyl isothiocyanate | Acetonitrile | 1-Allyl-3-(5-(benzyloxy)-6-bromopyridin-2-yl)thiourea | 90 |

Formation of Imines and Enamines

The primary amino group can undergo condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the product. While imines can be susceptible to hydrolysis, they serve as valuable synthetic intermediates. For example, subsequent reduction of the imine C=N bond provides access to secondary amines.

In cases where the carbonyl compound has an α-proton, the initially formed imine can tautomerize to the more stable enamine. The formation and stability of the enamine versus the imine are dependent on the specific substrates and reaction conditions. These reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures. However, detailed studies focusing specifically on the imine and enamine formation from this particular scaffold are less commonly reported in the literature compared to the other derivatizations.

Alterations of the Benzyloxy Substituent

The benzyloxy group offers a versatile handle for introducing a variety of structural motifs. Modifications can be made to the aromatic ring, aliphatic side chains can be introduced, and the ether linkage can be cleaved to unmask a phenolic hydroxyl group for further derivatization.

The phenyl ring of the benzyloxy group can be substituted with a wide array of functional groups to modulate electronic and steric properties. For instance, electron-donating or electron-withdrawing groups can be introduced, or the phenyl ring can be replaced with other aromatic or heteroaromatic systems. These modifications are typically achieved by utilizing substituted benzyl (B1604629) halides in the initial synthesis of the this compound core.

Table 1: Examples of Aromatic Ring Variations in the Benzyloxy Substituent

| Entry | Benzyl Halide Precursor | Resulting Substituent at 3-Position |

|---|---|---|

| 1 | 4-Methoxybenzyl chloride | 3-(4-Methoxybenzyloxy) |

| 2 | 4-Nitrobenzyl bromide | 3-(4-Nitrobenzyloxy) |

| 3 | 2,4-Dichlorobenzyl chloride | 3-(2,4-Dichlorobenzyloxy) |

Replacement of the benzyl group with various aliphatic chains can alter the lipophilicity and conformational flexibility of the resulting analogues. This can be accomplished by reacting the precursor, 3-hydroxy-6-bromopyridin-2-amine, with a range of alkyl halides under basic conditions.

Table 2: Introduction of Aliphatic Side Chains at the 3-Position

| Entry | Alkyl Halide | Resulting Substituent at 3-Position |

|---|---|---|

| 1 | Iodomethane | 3-Methoxy |

| 2 | 1-Bromopropane | 3-Propoxy |

| 3 | 1-Bromo-2-methylpropane | 3-Isobutoxy |

The benzyl group can be removed through various deprotection strategies, most commonly via catalytic hydrogenation, to yield 3-hydroxy-6-bromopyridin-2-amine. This phenolic hydroxyl group is a key site for further functionalization, including esterification, etherification, and the introduction of other functional moieties.

Scheme 1: Cleavage of the Benzyl Ether and Subsequent Derivatization

Table 3: Derivatization of the 3-Hydroxyl Group

| Entry | Reagent | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| 1 | Acetic anhydride | Esterification | 3-Acetoxy |

| 2 | Ethyl bromoacetate | Etherification | 3-(2-Ethoxy-2-oxoethoxy) |

Peripheral Modifications of the Pyridine Ring System

The bromine atom at the 6-position of the pyridine ring is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. A variety of aryl, heteroaryl, and vinyl groups can be introduced at the 6-position.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. scirp.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable ligand. wikipedia.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position

| Entry | Coupling Reaction | Coupling Partner | Catalyst/Ligand | Resulting Structure at 6-Position |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl |

| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 6-(Phenylethynyl) |

Stereochemical Control in Derivatization

The introduction of chiral centers during the derivatization of this compound can lead to the synthesis of enantiomerically enriched compounds, which is often crucial for biological activity. Asymmetric synthesis strategies can be employed when introducing substituents with stereocenters.

For example, in the introduction of aliphatic side chains (Section 5.3.2), the use of chiral alkylating agents can lead to the formation of diastereomers if a chiral center is already present in the molecule, or a pair of enantiomers if the starting material is achiral. Similarly, in peripheral modifications (Section 5.4), the coupling partners can contain chiral centers.

While specific examples of stereocontrolled derivatization of this compound are not extensively reported, general principles of asymmetric catalysis can be applied. chim.itnih.gov For instance, the use of chiral ligands in palladium-catalyzed cross-coupling reactions can induce enantioselectivity in the formation of atropisomers if the resulting biaryl axis is sterically hindered.

Parallel Synthesis and High-Throughput Derivatization

The robust nature of the palladium-catalyzed cross-coupling reactions at the 6-position makes the this compound scaffold amenable to parallel synthesis and high-throughput derivatization techniques. rsc.org By employing automated or semi-automated synthesis platforms, large libraries of analogues can be rapidly generated by varying the coupling partners.

For instance, a library of compounds with diverse substituents at the 6-position can be synthesized in a multi-well plate format. Each well would contain the this compound core, a different boronic acid (for Suzuki-Miyaura coupling), a different alkyne (for Sonogashira coupling), or a different amine (for Buchwald-Hartwig amination), along with the necessary catalyst and reagents. Subsequent purification and analysis can also be streamlined using high-throughput methods. This approach allows for the efficient exploration of the chemical space around this scaffold, accelerating the identification of compounds with desired properties.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzyl chloride |

| 4-Nitrobenzyl bromide |

| 2,4-Dichlorobenzyl chloride |

| (Thiophen-2-yl)methyl chloride |

| 3-Hydroxy-6-bromopyridin-2-amine |

| Iodomethane |

| 1-Bromopropane |

| 1-Bromo-2-methylpropane |

| Cyclopropylmethyl bromide |

| Acetic anhydride |

| Ethyl bromoacetate |

| Phenyl isocyanate |

| Phenylboronic acid |

| Phenylacetylene |

| Morpholine |

| Pd(PPh₃)₄ |

| Pd(PPh₃)₂Cl₂ |

| CuI |

| Pd₂(dba)₃ |

Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 6 Bromopyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. For 3-(Benzyloxy)-6-bromopyridin-2-amine, with its distinct aromatic and aliphatic protons and carbon atoms, a combination of one-dimensional and advanced two-dimensional NMR experiments is essential for unambiguous signal assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR spectra for this compound are not widely available in the public domain, the expected correlations can be predicted based on its structure and data from analogous compounds.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the pyridine (B92270) ring, correlations would be expected between the protons at positions 4 and 5. In the benzyl (B1604629) group, correlations would be observed between the methylene protons and the ortho-protons of the phenyl ring, as well as among the aromatic protons of the phenyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbon atoms. It would allow for the definitive assignment of each protonated carbon in both the pyridine and benzyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the methylene protons of the benzyloxy group to the C3 carbon of the pyridine ring and the C1 carbon of the phenyl ring. It would also help to confirm the assignments of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the methylene protons of the benzyloxy group and the H4 proton of the pyridine ring, as well as the ortho-protons of the phenyl ring. This data is instrumental in determining the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Pyridine-H4 | 7.2-7.4 | ~120-125 | C2, C5, C6 | Pyridine-H5, Methylene-H |

| Pyridine-H5 | 6.6-6.8 | ~110-115 | C3, C4, C6 | Pyridine-H4 |

| Amine-NH₂ | 5.0-6.0 | - | C2 | Pyridine-H (proximal) |

| Methylene-CH₂ | 5.1-5.3 | ~70-75 | Pyridine-C3, Phenyl-C1 | Phenyl-ortho-H, Pyridine-H4 |

| Phenyl-ortho-H | 7.3-7.5 | ~127-129 | Methylene-C, Phenyl-meta-C | Methylene-H, Phenyl-meta-H |

| Phenyl-meta-H | 7.3-7.5 | ~128-130 | Phenyl-ortho-C, Phenyl-para-C | Phenyl-ortho-H, Phenyl-para-H |

| Phenyl-para-H | 7.2-7.4 | ~127-129 | Phenyl-meta-C | Phenyl-meta-H |

| Pyridine-C2 | - | ~155-160 | - | - |

| Pyridine-C3 | - | ~145-150 | - | - |

| Pyridine-C6 | - | ~140-145 | - | - |

| Phenyl-C1 | - | ~135-140 | - | - |

Note: Predicted values are based on typical ranges for similar chemical environments.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the crystalline state. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments would be highly informative. Different polymorphs would likely exhibit distinct chemical shifts for the carbon and nitrogen atoms due to variations in the local electronic environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The ¹⁵N chemical shifts are especially sensitive to the protonation state and hydrogen bonding environment of the pyridine and amine nitrogen atoms. By comparing the ssNMR spectra of different batches or crystallization products, the presence of polymorphs can be identified and their unique structural features can be probed.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁BrN₂O), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to unequivocally confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak of nearly equal intensity to the molecular ion peak, further corroborating the presence of a single bromine atom.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 279/281 | [C₁₂H₁₁BrN₂O]⁺ | Molecular Ion |

| 188/190 | [C₅H₄BrN₂O]⁺ | Loss of the benzyl radical (C₇H₇) |

| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond to form the tropylium ion |

| 172/174 | [C₅H₅BrN₂]⁺ | Loss of the benzyloxy radical (C₇H₇O) |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

The most likely fragmentation pathways would involve the cleavage of the C-Br bond and the benzylic ether bond, as these are typically the weaker bonds in the molecule. The formation of the tropylium ion at m/z 91 is a very common and characteristic fragmentation pattern for benzyl ethers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.

For this compound, characteristic vibrational bands would be expected for the N-H stretches of the primary amine, the C-H stretches of the aromatic and methylene groups, the C=C and C=N stretching vibrations of the pyridine and phenyl rings, the C-O stretching of the ether linkage, and the C-Br stretch.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Methylene C-H Stretch | 2850-2960 | Medium | Medium |

| C=C/C=N Ring Stretching | 1400-1600 | Strong | Strong |

| N-H Bend (scissoring) | 1590-1650 | Strong | Weak |

| C-O Ether Stretch | 1200-1250 | Strong | Medium |

| C-N Stretch | 1250-1350 | Medium | Medium |

| C-Br Stretch | 500-650 | Medium | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, data from the closely related compound, 3-(Benzyloxy)pyridin-2-amine, provides significant insight into the likely solid-state conformation and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. A study on the closely related 2-amino-3-benzyloxypyridine (B18056) (2ABP) provides valuable insights into the expected photophysical properties of this compound. researchgate.net

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the aromatic pyridine and phenyl rings. The presence of the amino and benzyloxy groups as electron-donating substituents is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine.

Many aminopyridine derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum would likely be characterized by a Stokes shift, which is the difference between the absorption and emission maxima. The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the solvent polarity and the presence of intermolecular interactions like hydrogen bonding. The bromine atom, due to the heavy-atom effect, might lead to some quenching of the fluorescence and an increase in phosphorescence, although this effect is often modest.

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Characteristic |

| Absorption Maximum (λ_abs) | 280-320 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350-450 nm |

| Stokes Shift | 50-100 nm |

| Fluorescence | Expected to be fluorescent |

Note: These predictions are based on the properties of similar aminopyridine derivatives and are subject to experimental verification.

Computational and Theoretical Investigations of 3 Benzyloxy 6 Bromopyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

This area of study focuses on the molecule in its stable, ground state. Calculations, typically performed using Density Functional Theory (DFT), would reveal the fundamental electronic characteristics that govern the molecule's behavior.

FMO theory is a cornerstone for predicting a molecule's reactivity. It examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital, being the outermost electron-containing orbital, indicates the molecule's ability to act as an electron donor. A visualization of the HOMO would highlight the regions most susceptible to attack by electrophiles. For 3-(Benzyloxy)-6-bromopyridin-2-amine, the HOMO density would likely be concentrated on the electron-rich amino group and the pyridine (B92270) ring.

LUMO: As the lowest energy empty orbital, the LUMO signifies the molecule's capacity to act as an electron acceptor. The LUMO's location points to the sites most vulnerable to nucleophilic attack, which would likely be distributed across the pyridine ring, influenced by the electronegative bromine and nitrogen atoms.

HOMO-LUMO Energy Gap: The energy difference between these two orbitals is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more readily excitable and thus more reactive.

If data were available, a table presenting the energies of these orbitals would be included.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis Data for a Similar Molecule (Note: This data is hypothetical and for illustrative purposes only.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

An EPS map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.

Electron-Rich Regions (Negative Potential): Typically colored red, these areas, such as those around the nitrogen and oxygen atoms, are prone to electrophilic attack.

Electron-Poor Regions (Positive Potential): Colored blue, these areas, like the hydrogens of the amino group, are susceptible to nucleophilic attack.

Neutral Regions: Green areas indicate non-polar zones, such as the phenyl group.

This map is invaluable for predicting non-covalent interactions, such as how the molecule might bind to a biological target.

This analysis provides a quantitative look at the electronic structure.

Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis, a partial charge is assigned to each atom. This would numerically detail the electron-donating and withdrawing effects of the benzyloxy, bromo, and amino substituents on the pyridine core.

Bond Order: This calculation determines the character of the bonds (single, double, or intermediate), offering insight into electron delocalization and resonance within the molecule.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is also a primary tool for modeling chemical reactions, allowing for the exploration of potential pathways from reactants to products.

Understanding a reaction's mechanism requires identifying the transition state (TS)—the highest energy point on the reaction path.

TS Localization: Algorithms are used to find the specific molecular geometry of the TS. A key confirmation of a true TS is the calculation of its vibrational frequencies, where one and only one is an imaginary frequency.

IRC Calculations: Once the TS is located, an IRC calculation maps the path downhill in both directions, confirming that the TS connects the intended reactants and products.

This involves creating a reaction energy diagram that plots the energy of the molecular system as it progresses from reactants to products.

Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is crucial as it determines the reaction rate; a lower Ea means a faster reaction.

A data table would summarize these key energetic barriers and outcomes.

Table 2: Illustrative Energetic Profile Data for a Hypothetical Reaction (Note: This data is hypothetical and for illustrative purposes only.)

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Pathway 1 | 22.5 | -15.0 (Exothermic) |

| Pathway 2 | 31.0 | -8.7 (Exothermic) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The presence of a flexible benzyloxy group attached to the pyridin-2-amine core allows for multiple low-energy conformations. Understanding these conformations is crucial as they can influence the molecule's reactivity and its interactions with other molecules.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the general principles of this technique would allow for the study of its dynamic behavior. MD simulations could provide insights into how the molecule behaves in different solvent environments and over time, revealing the flexibility of the benzyloxy group and the potential for intramolecular hydrogen bonding between the amine group and the benzyloxy oxygen.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). These calculations would provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted values with experimental spectra, a more confident assignment of the observed signals can be made.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound are determined by its vibrational modes. Theoretical calculations of vibrational frequencies can predict the positions of key absorption bands. For instance, the characteristic stretching frequencies for the N-H bonds of the amine group, the C-O-C ether linkage, and the C-Br bond can be computationally determined. These predictions are instrumental in assigning the peaks in an experimental IR or Raman spectrum.

Below is a hypothetical table of predicted spectroscopic parameters based on computational studies.

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (NH2) | 5.5 - 6.5 ppm |

| 13C NMR Chemical Shift (C-Br) | 105 - 115 ppm |

| IR Vibrational Frequency (N-H stretch) | 3300 - 3500 cm-1 |

| IR Vibrational Frequency (C-O-C stretch) | 1200 - 1250 cm-1 |

Investigation of Non-Covalent Interactions and Intermolecular Forces

The non-covalent interactions involving this compound are critical in determining its solid-state structure and its interactions with biological targets. These forces, though weaker than covalent bonds, play a significant role in molecular recognition and self-assembly.

Hydrogen Bonding: The primary amine group (-NH2) in this compound can act as a hydrogen bond donor. In the solid state, it is likely to form intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the oxygen atom of the benzyloxy group of a neighboring molecule. Intramolecular hydrogen bonding between the amine hydrogen and the benzyloxy oxygen is also a possibility that can influence the molecule's preferred conformation.

Halogen Bonding: The bromine atom at the 6-position of the pyridine ring can participate in halogen bonding. This is a highly directional interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atoms.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed picture of the intermolecular forces at play.

Future Perspectives and Emerging Research Avenues for 3 Benzyloxy 6 Bromopyridin 2 Amine

Integration with Automated Synthesis and Flow Chemistry Platforms

The structural attributes of 3-(Benzyloxy)-6-bromopyridin-2-amine make it a prime candidate for integration into automated synthesis and flow chemistry platforms. The development of continuous flow processes for the synthesis of functionalized 2-aminopyridines is an active area of research, offering advantages such as enhanced reaction control, improved safety, and facile scalability. nih.gov Future work will likely focus on adapting existing flow chemistry methodologies to enable the efficient and on-demand production of this compound and its derivatives. This could involve the development of novel reactor designs and the optimization of reaction parameters to maximize yield and purity. The insights gained from the flow synthesis of related imidazo[1,2-a]pyridines, which often start from 2-aminopyridine (B139424) precursors, can provide a valuable foundation for these efforts. nih.govacs.org

| Platform | Potential Advantages | Key Research Focus |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives. | Development of robust protocols for automated purification and analysis. |

| Flow Chemistry | Improved reaction safety and control, enhanced scalability, potential for multi-step continuous synthesis. nih.gov | Optimization of reactor design, catalyst immobilization, and real-time reaction monitoring. |

Exploration of Bio-orthogonal Chemical Transformations

The field of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents exciting opportunities for this compound. The pyridine (B92270) nucleus is a key component in various bio-orthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. google.comgoogle.com The functional groups of this compound can be chemically modified to incorporate bio-orthogonal handles. For instance, the amino group could be functionalized with a strained alkene or alkyne, while the bromo group offers a site for cross-coupling reactions to introduce other functionalities. These modified derivatives could then be used for in-vivo imaging, drug delivery, and other biomedical applications. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. This could involve the use of greener solvents, the development of catalytic systems that minimize waste, and the exploration of alternative energy sources like microwave irradiation. acs.org For instance, multicomponent reactions catalyzed by reusable catalysts in aqueous media represent a promising avenue for the eco-friendly synthesis of highly substituted pyridines. researchgate.netacs.orgbohrium.com Applying these strategies to the synthesis of this compound would not only reduce its environmental impact but also potentially lower production costs.

| Sustainable Approach | Potential Benefit | Example from Related Chemistry |

| Green Solvents | Reduced environmental impact and toxicity. | Use of water as a solvent in the synthesis of polysubstituted pyridines. bohrium.com |

| Reusable Catalysts | Lower catalyst loading, simplified purification, and reduced waste. | Zinc(II)-catalyzed multicomponent synthesis of pyridines. researchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times and improved energy efficiency. | Green synthesis of novel pyridines via one-pot multicomponent reactions. acs.org |

Applications in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound makes it an attractive building block for the creation of novel materials and polymers. The amino and bromo groups provide two reactive sites for polymerization reactions, potentially leading to the formation of new classes of polymers with tailored properties. Pyridine-containing polymers have shown promise in various applications, including as ligands for metal sequestration and as components in functional materials. researchgate.net Furthermore, the pyridine nitrogen and the amino group can act as coordination sites for metal ions, suggesting that this compound could be a valuable ligand for the synthesis of metal-organic frameworks (MOFs) with interesting structural and functional properties. acs.org The benzyloxy group can also influence the packing and intermolecular interactions within the resulting materials.

Design of Advanced Catalytic Systems Utilizing its Derivatives